

Pinolenic Acid: A Bioactive Compound for Functional Foods and Therapeutics

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Compound of Interest

Compound Name: Pinolenic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pinolenic acid (PNLA), a naturally occurring polyunsaturated fatty acid found in pine nuts, is emerging as a potent bioactive compound with significant potential in the development of functional foods and therapeutics. Its unique chemical structure, an isomer of γ -linolenic acid (GLA), underpins its diverse physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of **pinolenic acid**, with a focus on its mechanisms of action in appetite suppression, anti-inflammatory activity, and lipid metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to support further research and development in this promising area.

Introduction to Pinolenic Acid

Pinolenic acid is a delta-5-unsaturated fatty acid, formally designated as all-cis-5,9,12-18:3. It is found in the seeds of various pine species (*Pinus* spp.), with the highest concentrations typically found in Korean pine nuts (*Pinus koraiensis*) and Siberian pine nuts (*Pinus sibirica*), where it can constitute up to 20-27% of the total fatty acids.^[1] Unlike the more common omega-3 and omega-6 fatty acids, **pinolenic acid** possesses a unique polymethylene-interrupted double bond structure, which is believed to contribute to its distinct biological activities.

Bioactive Properties of Pinolenic Acid

Appetite Suppression

Pinolenic acid has gained significant attention for its potential role in weight management through appetite suppression. Clinical studies have demonstrated that the consumption of Korean pine nut oil, rich in **pinolenic acid**, can lead to a reduction in food intake and an increase in feelings of satiety.[\[2\]](#)[\[3\]](#)

The primary mechanism behind this effect is the stimulation of the release of two key satiety hormones from enteroendocrine cells in the gastrointestinal tract: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[\[2\]](#)[\[4\]](#)[\[5\]](#) CCK slows gastric emptying and induces a feeling of fullness, while GLP-1 enhances insulin secretion, inhibits glucagon release, and acts on the central nervous system to reduce appetite.

A notable clinical trial involving overweight women demonstrated that the intake of 3 grams of pine nut oil before a meal significantly increased the levels of CCK and GLP-1 over a four-hour period.[\[2\]](#) This hormonal response was accompanied by a self-reported 29% reduction in the "desire to eat" and a 36% reduction in "prospective food intake" as measured by a visual analog scale (VAS).[\[2\]](#)

Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in a range of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic syndrome. **Pinolenic acid** has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.

The anti-inflammatory actions of **pinolenic acid** are mediated, in part, by its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF- κ B) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[\[6\]](#)[\[7\]](#) By inhibiting these pathways, **pinolenic acid** can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6), as well as other inflammatory mediators like prostaglandin E2 (PGE2).[\[1\]](#)[\[6\]](#)

Studies on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis have shown that **pinolenic acid** can significantly reduce the release of TNF- α and IL-6.[\[1\]](#) In

LPS-stimulated THP-1 macrophages, **pinolenic acid** has been shown to decrease the levels of IL-6, TNF- α , and PGE2.[1]

Lipid Metabolism

Pinolenic acid has shown promise in regulating lipid metabolism, which is a critical factor in the prevention and management of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. [8][9]

The primary mechanism of action in this context involves the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[8][9][10] Activation of this pathway leads to a downstream cascade of events that collectively inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation (fat burning). **Pinolenic acid** has been shown to increase the phosphorylation of AMPK, which in turn activates SIRT1. This leads to the downregulation of key lipogenic transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).[8][9]

In a study using HepG2 cells, a human liver cell line, **pinolenic acid** was found to significantly inhibit oleic acid-induced lipid accumulation.[8] It also reduced the cellular levels of triglycerides and total cholesterol.[8] Furthermore, **pinolenic acid** treatment led to a decrease in the expression of genes involved in fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the bioactive effects of **pinolenic acid**.

Table 1: Effects of **Pinolenic Acid** on Appetite Suppression in Humans

| Study Parameter | Dosage | Results | Reference |
|--|---------------------|--|---------------------|
| Change in CCK Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |
| Change in GLP-1 Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |
| Reduction in "Desire to Eat" (VAS) | 3g Pine Nut Oil | 29% reduction | [2] |
| Reduction in "Prospective Food Intake" (VAS) | 3g Pine Nut Oil | 36% reduction | [2] |
| Reduction in Food Intake (ad libitum meal) | 2g Pine Nut Oil FFA | 9% reduction in grams | [3] |

Table 2: Anti-inflammatory Effects of **Pinolenic Acid** in Vitro

| Cell Type | Stimulant | PNLA Concentration | Effect | Reference |
|--|-----------|--------------------|--|-----------|
| THP-1 Macrophages | LPS | Not specified | ↓ IL-6 (46%), ↓ TNF-α (18%), ↓ PGE2 (87%) | [1] |
| Murine Microglial BV-2 Cells | LPS | 50 μM | ↓ NO, IL-6, TNF-α (27-74%) | [1] |
| Rat Primary Peritoneal Macrophages | LPS | Not specified | ↓ NO, PGE2 (35%) | [1] |
| PBMCs (Rheumatoid Arthritis Patients) | LPS | 25 μM & 50 μM | ↓ IL-6 release (from 206.3 to 103.94 & 93.84 pg/ml) | [6] |
| PBMCs (Healthy Controls) | LPS | 25 μM & 50 μM | ↓ IL-6 release (from 206.5 to 122.33 & 135.68 pg/ml) | [6] |
| Purified CD14+ Monocytes (RA Patients) | LPS | Not specified | ↓ TNF-α (23%), ↓ IL-6 (25%), ↓ IL-1β (23%) | [7] |

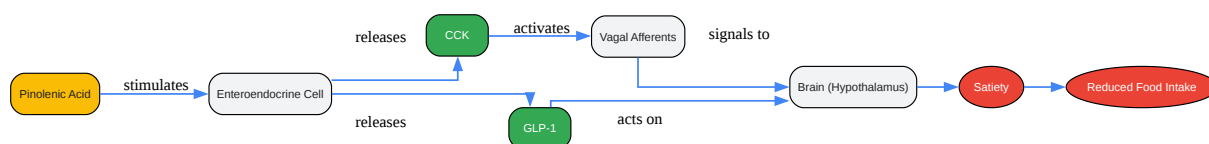
Table 3: Effects of **Pinolenic Acid** on Lipid Metabolism in HepG2 Cells

| Treatment | Measured Parameter | Effect | Reference |
|-----------------------------|------------------------|---------------------------|-----------|
| Oleic Acid + Pinolenic Acid | Lipid Accumulation | Dramatic inhibition | [8] |
| Oleic Acid + Pinolenic Acid | Cellular Triglycerides | Obvious decrease | [8] |
| Oleic Acid + Pinolenic Acid | Total Cholesterol | Obvious decrease | [8] |
| Pinolenic Acid | p-AMPK Expression | Increased phosphorylation | [8] |
| Pinolenic Acid | SREBP-1c Expression | Reduced expression | [8] |
| Pinolenic Acid | FASN Expression | Reduced expression | [8] |

Signaling Pathways and Mechanisms of Action

The bioactive effects of **pinolenic acid** are underpinned by its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

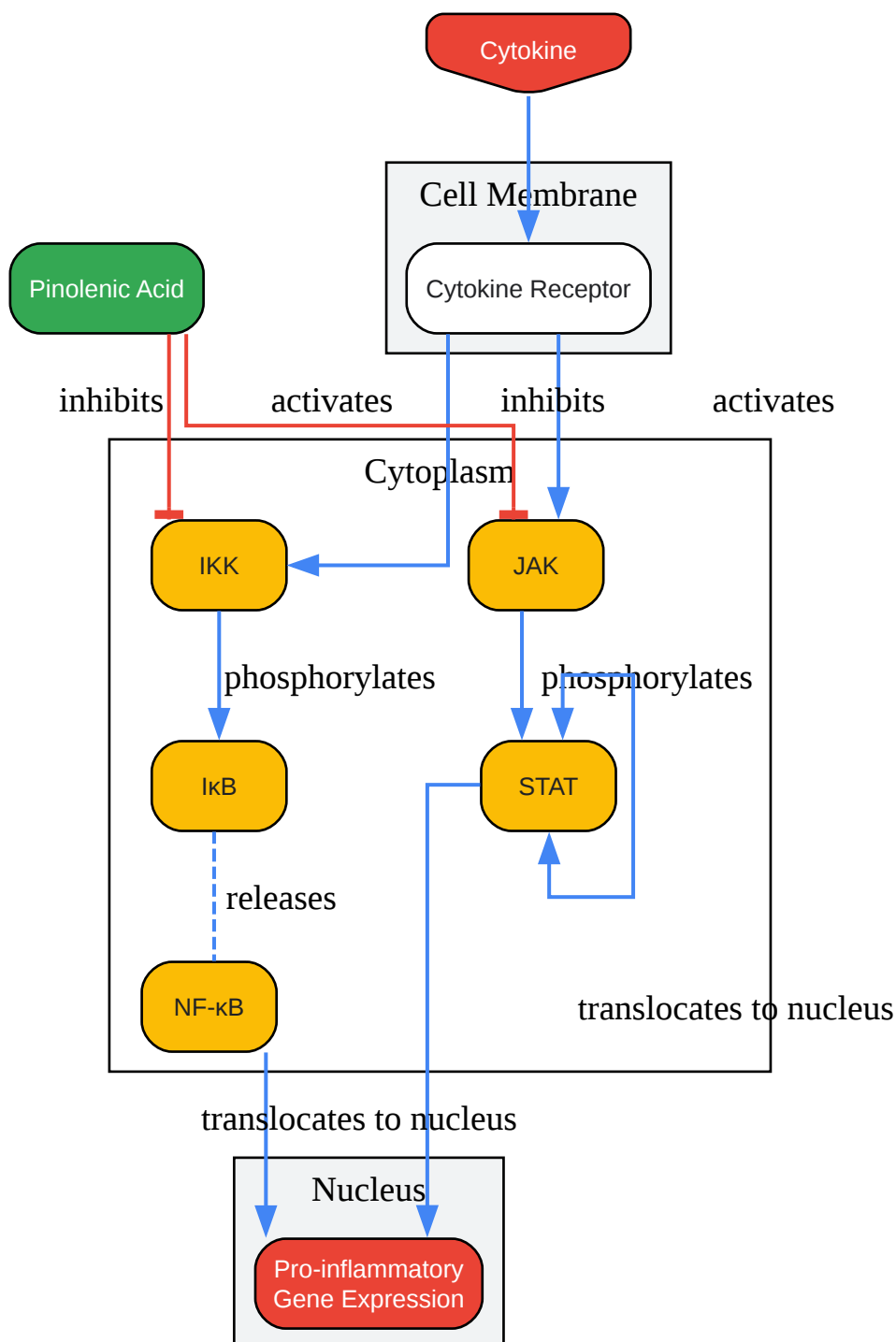
Appetite Suppression Signaling Pathway



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Caption: **Pinolenic acid** stimulates enteroendocrine cells to release CCK and GLP-1, leading to satiety.

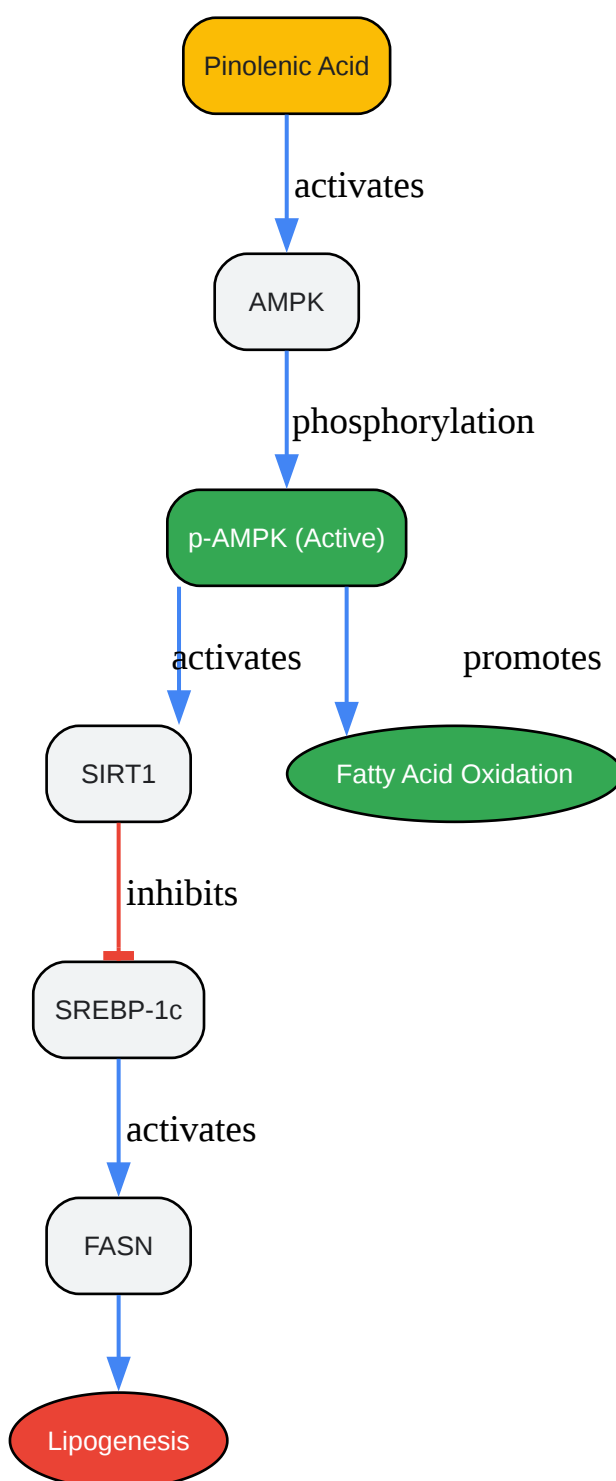
Anti-inflammatory Signaling Pathway (NF- κ B and JAK-STAT Inhibition)



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Caption: **Pinolenic acid** inhibits NF- κ B and JAK-STAT pathways, reducing pro-inflammatory gene expression.

Lipid Metabolism Signaling Pathway (AMPK/SIRT1 Activation)



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Caption: **Pinolenic acid** activates the AMPK/SIRT1 pathway, inhibiting lipogenesis and promoting fatty acid oxidation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the bioactive properties of **pinolenic acid**. For detailed, step-by-step protocols, researchers should refer to the original publications.

Extraction and Purification of Pinolenic Acid

A common method for enriching **pinolenic acid** from pine nut oil involves a two-step process of lipase-catalyzed esterification followed by urea complexation.[11][12]

- **Saponification and Fatty Acid Liberation:** Pine nut oil is first saponified using an alkali (e.g., sodium hydroxide or potassium hydroxide in ethanol) to hydrolyze the triglycerides and liberate the free fatty acids.[13]
- **Lipase-Catalyzed Esterification:** The resulting free fatty acid mixture is then subjected to selective esterification using a lipase, such as from *Candida rugosa*. This enzyme selectively esterifies other fatty acids, leaving a fraction enriched in **pinolenic acid**.
- **Urea Complexation:** The **pinolenic acid**-enriched fraction is then treated with urea in an alcoholic solvent (e.g., ethanol or methanol). Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be removed by filtration, leaving a highly purified **pinolenic acid** concentrate in the liquid phase.[11][12]

In Vitro Cell Culture Experiments

- **Cell Lines:**
 - **HepG2 (Human Hepatoma Cells):** Used to model liver lipid metabolism and to study the effects of **pinolenic acid** on lipogenesis and cholesterol regulation.[8][9]
 - **THP-1 (Human Monocytic Cells):** Differentiated into macrophages to investigate the anti-inflammatory effects of **pinolenic acid**, particularly its impact on cytokine production in

response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6]

- STC-1 (Murine Enteroendocrine Cells): Employed to study the secretion of satiety hormones like CCK and GLP-1 in response to **pinolenic acid**. [2]
- Assays:
 - Lipid Accumulation: Oil Red O staining is used to visualize and quantify lipid droplets within cells.
 - Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing are used to measure the expression levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF- α , IL-6).[6][8]
 - Protein Analysis: Western blotting is used to determine the levels of key signaling proteins and their phosphorylation status (e.g., p-AMPK).[8]
 - Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of secreted cytokines (e.g., TNF- α , IL-6) in cell culture supernatants.[6]

Human Clinical Trials (Appetite Suppression)

- Study Design: Randomized, double-blind, placebo-controlled crossover trials are the gold standard.[2]
- Participants: Typically overweight or obese individuals.
- Intervention: Administration of encapsulated pine nut oil or a placebo (e.g., olive oil) before a standardized meal.
- Outcome Measures:
 - Hormone Levels: Blood samples are collected at regular intervals to measure the concentrations of satiety hormones (CCK, GLP-1) using radioimmunoassay or ELISA.[2]
 - Subjective Appetite Ratings: Visual Analog Scales (VAS) are used to assess feelings of hunger, fullness, and desire to eat.[2]

- Food Intake: Ad libitum meals are provided, and the amount of food consumed is measured.[3]

Conclusion and Future Directions

Pinolenic acid is a promising bioactive compound with well-documented effects on appetite suppression, inflammation, and lipid metabolism. The mechanisms underlying these effects are being increasingly elucidated, providing a strong scientific basis for its use in functional foods and as a potential therapeutic agent.

Future research should focus on:

- Long-term clinical trials: To establish the long-term efficacy and safety of **pinolenic acid** for weight management and in the context of chronic inflammatory and metabolic diseases.
- Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and excretion of **pinolenic acid** in humans.
- Synergistic effects: Exploring the potential synergistic effects of **pinolenic acid** with other bioactive compounds.
- Food matrix effects: Investigating how the food matrix influences the bioavailability and efficacy of **pinolenic acid**.

The continued exploration of **pinolenic acid** holds significant promise for the development of novel, evidence-based nutritional strategies to address some of the most pressing health challenges of our time.

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